![molecular formula C21H18ClOP B12553543 Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane CAS No. 143554-45-4](/img/structure/B12553543.png)
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a chloro group, a triphenylphosphine moiety, and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with prop-2-yn-1-ol in the presence of a chlorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common chlorinating agents include thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:
Step 1: Triphenylphosphine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: Prop-2-yn-1-ol is added to the solution.
Step 3: The chlorinating agent is added dropwise to the reaction mixture while maintaining a low temperature.
Step 4: The reaction mixture is stirred for several hours until completion.
Step 5: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Substituted phosphines with various functional groups.
Applications De Recherche Scientifique
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The prop-2-yn-1-yloxy group provides additional reactivity, allowing the compound to engage in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler analog without the prop-2-yn-1-yloxy group.
Chloro(diphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane: A similar compound with diphenyl groups instead of triphenyl.
Chloro(triphenyl)[(ethynyl)oxy]-lambda~5~-phosphane: A compound with an ethynyl group instead of prop-2-yn-1-yloxy.
Uniqueness
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143554-45-4 |
|---|---|
Formule moléculaire |
C21H18ClOP |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
chloro-triphenyl-prop-2-ynoxy-λ5-phosphane |
InChI |
InChI=1S/C21H18ClOP/c1-2-18-23-24(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2 |
Clé InChI |
HYVKILKOGXHGON-UHFFFAOYSA-N |
SMILES canonique |
C#CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



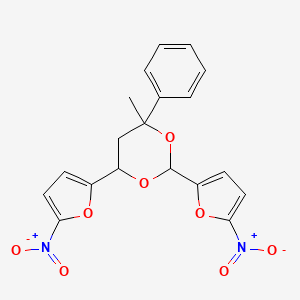


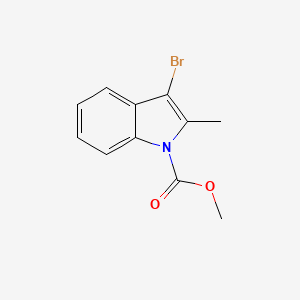
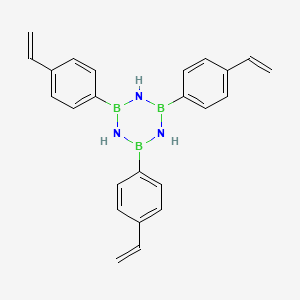
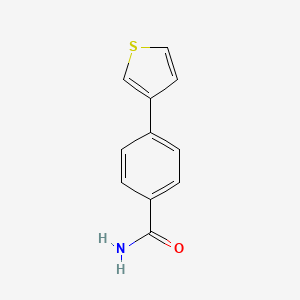

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
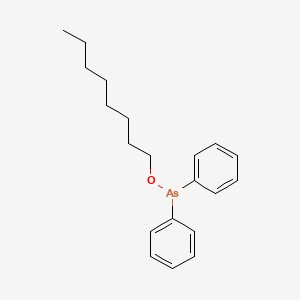
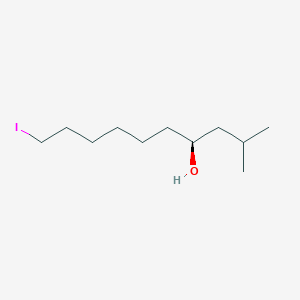
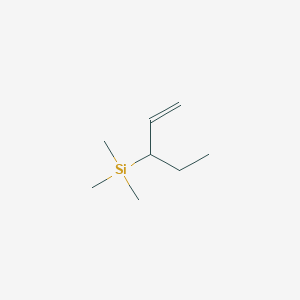
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
